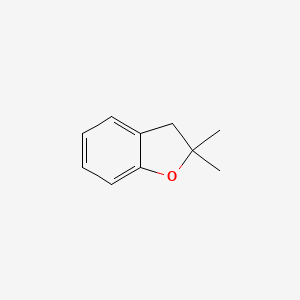

2,3-Dihydro-2,2-dimethylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMGZPCKYHBCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212773 | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-33-3 | |

| Record name | 2,2-Dimethyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6337-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL24599Q2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Dihydrobenzofuran Scaffold

An In-Depth Technical Guide to the Synthesis and Properties of 2,3-Dihydro-2,2-dimethylbenzofuran

The 2,3-dihydrobenzofuran ring system, characterized by a saturated five-membered oxygen heterocycle fused to a benzene ring, is a cornerstone structural motif in organic and medicinal chemistry. This scaffold imparts a rigid molecular geometry, presenting substituents in a well-defined spatial arrangement. Among its many derivatives, this compound and its analogues are of particular importance. They serve as critical intermediates in the synthesis of agrochemicals and are recognized as "privileged structures" in drug discovery, appearing in a vast array of bioactive natural products and synthetic compounds.[1][2] This guide provides a technical overview of the synthesis, properties, and applications of the this compound core, aimed at researchers and professionals in chemical and pharmaceutical development.

PART 1: Synthesis Methodologies—Constructing the Core Scaffold

The construction of the this compound ring can be achieved through several strategic approaches. These methods primarily involve the formation of key ether and carbon-carbon bonds through classical rearrangement reactions or modern transition metal-catalyzed cyclizations.

Classical Approach: Claisen Rearrangement and Acid-Catalyzed Cyclization

A robust and well-established method for synthesizing the this compound skeleton involves the thermal rearrangement and cyclization of a methallyl phenyl ether intermediate. This pathway is particularly valuable for producing hydroxylated derivatives, which are common precursors for further functionalization.

The process begins with the etherification of a phenol, such as catechol or 2-hydroxyacetophenone, with methallyl chloride to form a 2-methallyloxyphenol derivative.[3] This intermediate is then subjected to high temperatures, often in the presence of an acid catalyst, to induce a Claisen rearrangement followed by an intramolecular hydroalkoxylation (cyclization) to yield the final dihydrobenzofuran ring.[3]

Causality Behind Experimental Choices:

-

Starting Material: The choice of the initial phenol (e.g., catechol) determines the substitution pattern on the final product's aromatic ring. Using catechol, for instance, leads to the formation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, a key precursor for the insecticide Carbofuran.[4][5]

-

Catalyst: While the rearrangement can occur thermally, the subsequent cyclization is often sluggish. Acid catalysts such as organic sulfonic acids (e.g., p-toluenesulfonic acid), ferric chloride, or magnesium chloride are employed to accelerate the ring-closing step, allowing for lower reaction temperatures and improved yields.[3][4]

-

Temperature: The reaction requires significant thermal energy (typically 150-250 °C) to overcome the activation barrier for the sigmatropic rearrangement of the methallyl group from the oxygen to the ortho-position of the benzene ring.[3][4]

This protocol is adapted from established industrial processes for the synthesis of a key Carbofuran intermediate.[3][4]

Step 1: Preparation of 2-Methallyloxyphenol

-

To a solution of catechol in a suitable solvent like acetone or methanol, add a base such as potassium carbonate or sodium hydroxide.

-

Add methallyl chloride dropwise to the mixture.

-

Reflux the reaction mixture for several hours until the starting phenol is consumed (monitored by TLC or GC).

-

After cooling, filter off any inorganic salts and remove the solvent under reduced pressure.

-

Purify the resulting crude 2-methallyloxyphenol by distillation or chromatography.

Step 2: Thermal Rearrangement and Cyclization

-

Heat the purified 2-methallyloxyphenol, either neat or in a high-boiling solvent like o-dichlorobenzene.[3]

-

Add a catalytic amount (0.1-10% by weight) of an acid catalyst, such as anhydrous magnesium chloride or p-toluenesulfonic acid.[3][4]

-

Maintain the temperature between 190-200 °C for several hours.[3] The reaction proceeds via the formation of an intermediate 3-methallyl-catechol, which immediately cyclizes under these conditions.

-

Monitor the reaction for the disappearance of the intermediate.

-

Upon completion, cool the mixture and purify the product, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, by vacuum distillation or recrystallization.

Modern Approaches: Transition Metal-Catalyzed Syntheses

Recent advancements in organometallic chemistry have opened new, highly efficient pathways to dihydrobenzofurans, often proceeding under milder conditions and with greater functional group tolerance. These methods typically rely on transition metals like palladium (Pd) or rhodium (Rh) to catalyze key bond-forming steps.[6]

Key Strategies:

-

Rhodium(III)-Catalyzed C-H Activation: This strategy involves the reaction of N-phenoxyacetamides with dienes. The Rh(III) catalyst facilitates the activation of an ortho C-H bond on the phenoxy group, which then undergoes a [3+2] annulation with the diene to construct the dihydrofuran ring.[6][7]

-

Palladium-Catalyzed Heck/Tsuji-Trost Reactions: Enantioselective synthesis of chiral dihydrobenzofurans can be achieved by reacting o-bromophenols with 1,3-dienes in the presence of a chiral palladium catalyst. This sequence involves an intramolecular Heck reaction followed by a Tsuji-Trost allylation to form the heterocyclic ring with high regio- and enantiocontrol.[7]

-

Palladium-Catalyzed Intramolecular C-H/C-H Coupling: Alkyl phenyl ethers can be directly cyclized via Pd-catalyzed activation and coupling of a C(sp³)–H bond on the alkyl chain and a C(sp²)–H bond on the aromatic ring, offering a direct and atom-economical route.[6]

These modern methods provide powerful alternatives to classical syntheses, enabling the construction of complex and chiral dihydrobenzofuran derivatives that are central to contemporary drug discovery programs.[6]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 4. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Natural Occurrence of 2,3-Dihydro-2,2-dimethylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, characterization, and biological significance of 2,3-Dihydro-2,2-dimethylbenzofuran. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a privileged heterocyclic system found in a wide array of biologically active natural products and synthetic compounds.[1][2] This structural motif is a key pharmacophore, conferring a range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][4] The inherent stability and versatile reactivity of the dihydrobenzofuran ring system make it an attractive scaffold for the design and development of novel therapeutic agents.

While many natural products feature substituted 2,3-dihydrobenzofuran cores, this guide focuses specifically on the natural occurrence of the parent compound, this compound. This particular derivative, with its characteristic gem-dimethyl substitution at the C2 position, has been a subject of interest due to its own unique biological profile.

Natural Occurrence: A Focus on Ageratina pichinchensis

The primary documented natural source of this compound is not a wild-growing plant but rather in vitro cell cultures of Ageratina pichinchensis (Kunth) R.M. King & H. Rob., a plant species belonging to the Asteraceae family.[5][6][7] This plant is used in traditional Mexican medicine for its purported anti-inflammatory and healing properties.[7]

Interestingly, studies have shown that the unsubstituted this compound is not detected in the wild plant itself but is a product of its callus and cell suspension cultures.[6][8] This highlights the potential of plant cell culture technology as a sustainable and controlled method for the production of valuable secondary metabolites that may be absent or present in low concentrations in the parent plant.

In cell suspension cultures of A. pichinchensis, the production of this compound can be influenced by culture conditions such as photoperiod. For instance, higher yields have been reported in cultures grown under a photoperiod compared to those grown in absolute darkness.[8]

Biosynthesis: A Putative Pathway

The biosynthesis of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety in plants is believed to originate from the prenylation of a phenolic precursor. While the complete enzymatic pathway for this compound in Ageratina pichinchensis has not been fully elucidated, a putative pathway can be proposed based on known biosynthetic principles for similar compounds.

The core benzofuran structure is often derived from the shikimate pathway, leading to the formation of phenolic compounds. The characteristic 2,2-dimethyl substitution strongly suggests the involvement of a prenyltransferase enzyme that utilizes dimethylallyl pyrophosphate (DMAPP) as a substrate.

The proposed biosynthetic pathway can be visualized as follows:

Figure 1: A putative biosynthetic pathway for this compound.

Causality behind the proposed pathway:

-

Shikimate Pathway: This is the primary route for the biosynthesis of aromatic compounds in plants, including the phenolic precursor to the benzofuran ring.

-

Prenylation: The gem-dimethyl group at the C2 position is a hallmark of the incorporation of a dimethylallyl (prenyl) group from DMAPP. This reaction is catalyzed by prenyltransferase enzymes, which are known to be involved in the diversification of plant secondary metabolites.[6]

-

Oxidative Cyclization: The formation of the dihydrofuran ring is likely initiated by an oxidative event, followed by an intramolecular cyclization. This is a common mechanism for the formation of heterocyclic rings in natural product biosynthesis.[8]

Isolation and Purification from Ageratina pichinchensis Cell Cultures

The isolation and purification of this compound from A. pichinchensis cell cultures involve a multi-step process designed to separate this relatively non-polar compound from a complex mixture of cellular metabolites.

Experimental Protocol: A General Workflow

The following protocol is a generalized workflow based on standard methodologies for the isolation of secondary metabolites from plant cell cultures.[9][10]

Step 1: Biomass Harvesting and Extraction

-

Harvest the A. pichinchensis cell suspension culture by filtration or centrifugation.

-

Lyophilize (freeze-dry) the cell biomass to remove water.

-

Grind the dried biomass into a fine powder.

-

Perform a solvent extraction of the powdered biomass. Given the relatively non-polar nature of the target compound, a solvent such as ethyl acetate is a suitable choice.[9] Maceration or Soxhlet extraction can be employed.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

Step 2: Liquid-Liquid Partitioning (Optional)

-

For further initial purification, the crude extract can be subjected to liquid-liquid partitioning between an immiscible polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove highly polar or non-polar impurities.

Step 3: Column Chromatography

-

The partially purified extract is then subjected to column chromatography on silica gel.[11]

-

A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on their TLC profiles.

Step 4: Further Purification (if necessary)

-

For obtaining a highly pure compound, further chromatographic steps such as preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary.

Figure 2: A general workflow for the isolation of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predictive and may vary slightly depending on the solvent and instrument used.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | - | ~87 |

| 3 | ~3.0 | s | ~39 |

| 3a | - | - | ~121 |

| 4 | ~7.1 | d | ~127 |

| 5 | ~6.8 | t | ~120 |

| 6 | ~7.1 | t | ~128 |

| 7 | ~6.8 | d | ~109 |

| 7a | - | - | ~159 |

| 2-CH₃ | ~1.4 | s | ~28 |

Justification of Assignments:

-

The singlet at ~1.4 ppm in the ¹H NMR spectrum, integrating to 6 protons, is characteristic of the two magnetically equivalent methyl groups at the C2 position.

-

The singlet at ~3.0 ppm, integrating to 2 protons, corresponds to the methylene protons at the C3 position.

-

The aromatic protons will appear in the range of 6.8-7.2 ppm, with multiplicities and coupling constants consistent with an ortho-disubstituted benzene ring.

-

In the ¹³C NMR spectrum, the quaternary carbon at C2 will appear downfield around 87 ppm due to the adjacent oxygen atom. The methylene carbon at C3 will be around 39 ppm, and the methyl carbons will be around 28 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is a key diagnostic tool.

Expected Fragmentation Pattern: A prominent fragmentation pathway involves the loss of a methyl group to form a stable benzylic carbocation, resulting in a significant peak at [M-15]⁺.

Figure 3: A key fragmentation pathway for this compound in EI-MS.

Biological Activities and Ecological Role

Biological Activities

This compound isolated from Ageratina pichinchensis has demonstrated notable biological activities, particularly cytotoxic and anti-inflammatory effects.

-

Cytotoxic Activity: The compound has shown significant cytotoxic effects against certain cancer cell lines. For example, it has been reported to exhibit activity against the HeLa cervical cancer cell line.[12] This suggests its potential as a lead compound for the development of new anticancer agents.

-

Anti-inflammatory Activity: Extracts of A. pichinchensis cell cultures containing this compound have shown anti-inflammatory properties.[9] This aligns with the traditional use of the plant and suggests that this compound may contribute to its therapeutic effects.

Ecological Role

The production of secondary metabolites in plants is often linked to their defense mechanisms and interactions with the environment. While the specific ecological role of this compound in Ageratina pichinchensis is not definitively established, it is plausible that it functions as an allelochemical.

Allelochemicals are compounds released by a plant that can influence the growth, survival, and reproduction of other organisms in its vicinity.[13][14] Many members of the Ageratina genus are known to produce allelochemicals that contribute to their invasive nature by inhibiting the growth of competing plant species.[6][15] Given the cytotoxic properties of this compound, it could potentially play a role in defending the plant against herbivores or pathogens.

Conclusion and Future Perspectives

This compound stands as an intriguing natural product, with its primary known source being the cell cultures of Ageratina pichinchensis. This highlights the potential of plant biotechnology to unlock the production of unique secondary metabolites. The compound's demonstrated cytotoxic and potential anti-inflammatory activities make it a promising candidate for further investigation in drug discovery programs.

Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: A detailed understanding of the enzymatic steps leading to the formation of this compound will be crucial for metabolic engineering efforts to enhance its production.

-

Optimization of Cell Culture Production: Further optimization of the A. pichinchensis cell culture conditions, including medium composition and bioreactor design, could lead to significantly higher yields of the compound.

-

In-depth Pharmacological Evaluation: A comprehensive evaluation of the compound's biological activities, including its mechanism of action, is necessary to fully assess its therapeutic potential.

-

Investigation of its Ecological Role: Studying the allelopathic and defensive properties of this compound will provide valuable insights into the chemical ecology of Ageratina pichinchensis.

This technical guide provides a solid foundation for researchers and scientists to delve into the fascinating world of this naturally occurring dihydrobenzofuran derivative and its potential applications.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Crombie, L. (1984). Biosynthetic origin of the 2,2-dimethylchromen ring: formation of deguelin by a cyclase enzyme from Tephrosia vogellii. RSC Publishing. Retrieved from [Link]

-

Sánchez-Ramos, M., Marquina-Bahena, S., Alvarez, L., et al. (2023). Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production. Molecules, 28(2), 578. Retrieved from [Link]

-

Yang, J., et al. (2021). Potential allelochemicals from root exudates of invasive Ageratina adenophora. ResearchGate. Retrieved from [Link]

-

Sánchez-Ramos, M., Marquina-Bahena, S., Alvarez, L., et al. (2023). Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production. MDPI. Retrieved from [Link]

-

Zhu, X., et al. (2014). Effects of allelochemicals from Ageratina adenophora (Spreng.) on its own autotoxicity. ResearchGate. Retrieved from [Link]

-

Pharmacophore. (2020). ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. IIP Series. Retrieved from [Link]

-

Medeiros, T. C. T., Dias, H. J., Silva, E. O., et al. (2016). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. Retrieved from [Link]

-

Cavaleiro, J. A. S., et al. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Retrieved from [Link]

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Retrieved from [Link]

-

Sanchez-Ramos, M., et al. (2021). Phytochemical, Pharmacological, and Biotechnological Study of Ageratina pichinchensis: A Native Species of Mexico. PubMed Central. Retrieved from [Link]

-

(2024). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. IIP Series. Retrieved from [Link]

-

Li, Z.-H., Wang, Q., Ruan, X., et al. (2020). Allelochemicals and Signaling Chemicals in Plants. PubMed Central. Retrieved from [Link]

-

Sánchez-Ramos, M., Encarnación-García, J. G., Marquina-Bahena, S., et al. (2023). Cytotoxic Activity of Wild Plant and Callus Extracts of Ageratina pichinchensis and 2,3-Dihydrobenzofuran Isolated from a Callus Culture. National Institutes of Health. Retrieved from [Link]

-

Weston, L. A., & Mathesius, U. (2013). Allelopathy and the role of allelochemicals in plant defence. CSU Research Output. Retrieved from [Link]

-

Bajpai, S., et al. (2021). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Retrieved from [Link]

-

Kossakowski, J., et al. (2012). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate. Retrieved from [Link]

-

Chen, Y., et al. (2021). Separation and purification of plant terpenoids from biotransformation. ResearchGate. Retrieved from [Link]

-

Rodrigues, J. L., et al. (2016). Plant aromatic prenyltransferases involved in the prenylation of flavonoids. ResearchGate. Retrieved from [Link]

-

Sánchez-Ramos, M., et al. (2018). Establishment and Phytochemical Analysis of a Callus Culture from Ageratina pichinchensis (Asteraceae) and Its Anti-Inflammatory Activity. PubMed. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Ernst, L., et al. (2023). Reverse prenylation in plants by non-canonical aromatic prenyltransferases. PubMed Central. Retrieved from [Link]

-

Li, Y., et al. (2018). Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase. PubMed Central. Retrieved from [Link]

-

Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Retrieved from [Link]

-

LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Wilson, I. D. (2008). Analytical Methods for the Extraction and Identification of Secondary Metabolite Production in 'In Vitro' Plant Cell Cultures. OUCI. Retrieved from [Link]

-

Kumar, P., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed. Retrieved from [Link]

-

Patil, S. B., et al. (2016). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. ResearchGate. Retrieved from [Link]

-

Bunce, R. A., et al. (2010). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. Retrieved from [Link]

Sources

- 1. Biosynthetic origin of the 2,2-dimethylchromen ring: formation of deguelin by a cyclase enzyme from Tephrosia vogellii - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Activity of Wild Plant and Callus Extracts of Ageratina pichinchensis and 2,3-Dihydrobenzofuran Isolated from a Callus Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse prenylation in plants by non‐canonical aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical, Pharmacological, and Biotechnological Study of Ageratina pichinchensis: A Native Species of Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Establishment and Phytochemical Analysis of a Callus Culture from Ageratina pichinchensis (Asteraceae) and Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Constituents from Ageratina pichinchensis and Their Inhibitory Effect on Nitric Oxide Production [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. whitman.edu [whitman.edu]

- 15. academic.oup.com [academic.oup.com]

A Comprehensive Spectroscopic Analysis of 2,3-Dihydro-2,2-dimethylbenzofuran: An Application Scientist's Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Dihydro-2,2-dimethylbenzofuran (CAS 6337-33-3), a key heterocyclic motif found in various natural products and synthetic compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is designed to offer field-proven insights into not only what the data reveals but why specific analytical choices are made and how a multi-technique spectroscopic approach provides unambiguous structural confirmation. We will explore the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete analytical portrait of the molecule.

While complete, verified spectra for this specific compound are housed in specialized databases such as the Spectral Database for Organic Compounds (SDBS) and commercial libraries, this guide will present the expected data based on established principles of spectroscopy and analysis of closely related structures. This approach ensures a robust understanding of the underlying science, applicable to both this molecule and the broader class of dihydrobenzofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for mapping its distinct aliphatic and aromatic regions.

Expertise in Action: ¹H NMR Analysis

The proton NMR spectrum provides the initial, high-resolution map of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is the standard choice for compounds of this polarity due to its excellent solubilizing power and the single, easily identifiable residual solvent peak at ~7.26 ppm.

Based on the structure, we can predict a spectrum with distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the magnetically equivalent gem-dimethyl protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Assigned Proton (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Insights |

| Ha (gem-dimethyl) | ~1.3 - 1.5 | Singlet (s) | 6H | N/A | The two methyl groups on C2 are equivalent and adjacent to a quaternary carbon, resulting in a single, sharp signal with an integration of 6 protons. |

| Hb (benzylic) | ~2.9 - 3.1 | Singlet (s) | 2H | N/A | These methylene protons are adjacent to a quaternary carbon (C2) and the aromatic ring, leading to a singlet. Its downfield shift is due to the deshielding effect of the aromatic ring. |

| Hc, Hd, He, Hf (aromatic) | ~6.7 - 7.2 | Multiplet (m) | 4H | Various | These four protons reside on the benzene ring. They will appear as a complex multiplet due to spin-spin coupling between adjacent protons, reflecting their distinct electronic environments. |

The true power of NMR lies in this predictability. The singlet at ~1.4 ppm integrating to 6H is a hallmark of a gem-dimethyl group next to a non-protonated carbon. The 2H singlet around 3.0 ppm is characteristic of the C3 methylene protons, confirming the dihydro- nature of the furan ring. The aromatic region confirms the presence of the benzene ring.

Caption: Standard workflow for ATR-IR spectroscopic analysis.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR has largely replaced traditional salt plate methods for liquid samples due to its simplicity and robustness.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan in the range of 4000-600 cm⁻¹. This scan of the empty crystal is essential for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a single drop of the neat this compound liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures. Electron Ionization (EI) is a common, high-energy technique that produces a rich fragmentation spectrum.

Analysis of the EI-MS Spectrum

The molecular formula C₁₀H₁₂O gives an exact mass of 148.0888 Da. The EI mass spectrum will show a molecular ion peak (M⁺˙) at m/z 148, confirming the molecular weight. The most valuable information comes from the fragmentation pattern.

Table 4: Predicted Major Fragments in the EI Mass Spectrum

| m/z Value | Proposed Fragment | Formula | Mechanism & Insights |

| 148 | Molecular Ion (M⁺˙) | [C₁₀H₁₂O]⁺˙ | The intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 133 | [M - CH₃]⁺ | [C₉H₉O]⁺ | Base Peak. This is the most stable and therefore most abundant fragment. It is formed by the loss of a methyl radical from the gem-dimethyl group, resulting in a highly stable, resonance-stabilized benzylic carbocation. |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Loss of the entire C₂H₃O fragment from the [M-CH₃]⁺ ion. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | A common fragment indicating the presence of a benzene ring. |

The base peak at m/z 133 is the most significant diagnostic fragment. Its formation via the loss of 15 Da (a methyl group) is a textbook example of fragmentation favoring the creation of a stable cation.

Caption: Primary fragmentation pathway in EI-Mass Spectrometry.

Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile, thermally stable compound like this.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program that starts at ~60°C and ramps to ~250°C to ensure good separation and peak shape.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

Integrated Spectroscopic Analysis: A Holistic Confirmation

No single technique provides absolute proof. The strength of our analysis comes from synthesizing the complementary data from NMR, IR, and MS. This integrated approach provides an unassailable confirmation of the structure of this compound.

Caption: Integrated workflow showing how each technique contributes to final structural confirmation.

-

MS provides the molecular formula canvas: C₁₀H₁₂O (MW 148).

-

IR paints the broad strokes, confirming the key functional groups: an aryl-alkyl ether, an aromatic ring, and aliphatic moieties, while ruling out others.

-

NMR provides the fine detail, precisely placing each proton and carbon atom onto the canvas, confirming the connectivity of the gem-dimethyl group at C2 and the methylene group at C3, and verifying the substitution pattern of the aromatic ring.

Together, these self-validating systems of analysis provide a confident and complete characterization of the molecule, demonstrating the power of a multi-technique approach in modern chemical research.

References

The Versatile Scaffold: An In-Depth Technical Guide to the Biological Activities of 2,3-Dihydro-2,2-dimethylbenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-2,2-dimethylbenzofuran scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, both naturally occurring and synthetic. Its unique structural features have made it a focal point in medicinal chemistry and agrochemical research, leading to the development of compounds with a wide array of pharmacological and physiological effects. This technical guide provides a comprehensive exploration of the diverse biological activities associated with this compound derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Core Structure and Its Synthesis: A Foundation for Diversity

The this compound ring system, a bicyclic ether, serves as a versatile template for chemical modification. The gem-dimethyl group at the 2-position is a characteristic feature that influences the molecule's conformation and metabolic stability. Various synthetic strategies have been developed to construct this core, often starting from readily available phenols.

A common and effective method for the synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, involves the Claisen rearrangement and subsequent cyclization of a methallyl ether of catechol. This process is typically acid-catalyzed. Another synthetic route starts from 2-hydroxyacetophenone, which is reacted with a methallyl halide to form 2-acetylphenyl methallyl ether. This intermediate then undergoes rearrangement and cyclization to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran, which can be further converted to the desired 7-hydroxy derivative.[1]

Caption: A generalized workflow for the synthesis of the this compound core.

Insecticidal Activity: A Legacy of Potent Neurotoxicity

Perhaps the most well-known application of this compound derivatives is in the field of insecticides. The carbamate derivative, Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate), is a broad-spectrum insecticide, nematicide, and acaricide.[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of Carbofuran's insecticidal action is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Carbofuran acts as a reversible inhibitor of AChE by carbamylating a serine residue in the enzyme's active site. This inactivation of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2][4]

Caption: The inhibitory effect of Carbofuran on acetylcholinesterase leads to neurotoxicity in insects.

Antimicrobial Properties: A Broad Spectrum of Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The introduction of various substituents onto the benzofuran ring system has been a key strategy in developing compounds with enhanced antimicrobial efficacy.

Antibacterial and Antifungal Activity

Studies have shown that certain ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol possess activity against Gram-positive bacteria.[5] Furthermore, some benzofuran derivatives have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the lower µg/mL range.[6] Antifungal effects have also been observed against various fungal species, including those from the Candida and Aspergillus genera.[5][7] The mechanism of antifungal action for some derivatives is believed to involve the disruption of calcium homeostasis within the fungal cells.[8]

Quantitative Antimicrobial Data

| Derivative | Organism | MIC (µg/mL) | Reference |

| Aza-benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [6] |

| Aza-benzofuran derivative 1 | Escherichia coli | 25 | [6] |

| Aza-benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [6] |

| Oxa-benzofuran derivative 5 | Penicillium italicum | 12.5 | [6] |

| Oxa-benzofuran derivative 6 | Colletotrichum musae | 12.5–25 | [6] |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized and widely used technique for its determination.[10][11]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compound (this compound derivative)

-

Microorganism of interest (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the microorganism overnight and then dilute the culture in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

-

Plate Inoculation: Add 100 µL of the diluted inoculum to each well of the 96-well plate already containing 100 µL of the serially diluted test compound.

-

Controls:

-

Positive Control (Growth Control): Wells containing only the broth medium and the inoculum (no test compound).[12] This should show visible growth.

-

Negative Control (Sterility Control): Wells containing only the sterile broth medium (no inoculum or test compound).[12] This should remain clear.

-

Reference Antibiotic Control: Wells containing a known antibiotic as a positive control for inhibition.

-

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[10] The results can also be read using a microplate reader by measuring the optical density.

Expected Outcome: The positive control wells will be turbid, indicating microbial growth. The negative control wells will be clear. The MIC is the lowest concentration of the test compound that results in a clear well.

Anticancer Potential: Targeting Cell Proliferation and Survival

The this compound scaffold has emerged as a promising framework for the design of novel anticancer agents. Derivatives have demonstrated cytotoxic activity against a variety of human cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifaceted, involving the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. Two important targets that have been identified are the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).

-

NF-κB Inhibition: NF-κB is a transcription factor that plays a central role in inflammation and cancer by promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. Some benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway.[13] This inhibition can occur at various levels, such as preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB subunits.

Sources

- 1. researchgate.net [researchgate.net]

- 2. MTT assay positive and negative control - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]

- 3. clyte.tech [clyte.tech]

- 4. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay | AAT Bioquest [aatbio.com]

The 2,3-Dihydro-2,2-dimethylbenzofuran Scaffold: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 2,3-dihydrobenzofuran ring system, particularly the 2,2-dimethyl substituted variant, represents a quintessential "privileged structure" in the landscape of medicinal chemistry and agrochemistry. Initially rising to prominence as the core of the potent carbamate insecticide, carbofuran, its true value has been progressively unveiled in its remarkable versatility as a scaffold for drug discovery. This technical guide provides an in-depth exploration of the 2,3-dihydro-2,2-dimethylbenzofuran core. We will traverse the foundational synthetic strategies, from classic thermal rearrangements to modern catalytic methodologies, detailing the chemical logic that underpins these transformations. Furthermore, this guide will synthesize the vast body of research on the diverse biological activities of its derivatives, including their established insecticidal properties and their emerging potential as anticancer, anti-inflammatory, and antimicrobial agents. By presenting key experimental protocols and structure-activity relationship insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable heterocyclic scaffold.

Foundational Chemistry: Synthesis of the Core Scaffold

The construction of the this compound ring is a well-established process in organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. The most classical and economically significant approaches hinge on the intramolecular cyclization of a suitably substituted phenol.

The Classical Route: Claisen Rearrangement and Cyclization

A cornerstone in the synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is a sequence involving O-alkylation of a phenol followed by a thermal Claisen rearrangement and acid-catalyzed cyclization. This pathway is particularly notable as it forms the basis for the industrial production of the precursor to the insecticide carbofuran.[1][2]

One common variant starts from catechol, which is first reacted with methallyl chloride to form 2-methallyloxyphenol.[2][3] This ether intermediate is then heated, typically at temperatures between 150°C and 250°C, to induce a Claisen rearrangement, forming a C-alkylated phenol intermediate.[2] This is immediately followed by an intramolecular cyclization to yield the dihydrobenzofuran ring. The gem-dimethyl group at the C2 position is a direct consequence of using a methallyl group for the initial alkylation.

An alternative and highly efficient synthesis begins with the more cost-effective 2-hydroxyacetophenone.[2] This process involves four main stages:

-

Etherification: Reaction of 2-hydroxyacetophenone with a methallyl halide to form 2-acetylphenyl methallyl ether.

-

Rearrangement & Cyclization: Heating the ether, often in the presence of an acid catalyst like magnesium chloride or ferric chloride, to effect a simultaneous Claisen rearrangement and cyclization, yielding 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.[2] The catalyst facilitates the ring-closing step at lower temperatures than an uncatalyzed thermal process.

-

Oxidation: Conversion of the acetyl group to an acetoxy group using a per-acid (a Baeyer-Villiger oxidation).

-

Hydrolysis: Removal of the acetoxy group to furnish the target phenol, 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

Modern Synthetic Developments

While classical methods are robust, modern organic synthesis has introduced more sophisticated transition metal-catalyzed strategies for constructing dihydrobenzofuran rings.[4] These methods offer advantages in efficiency, functional group tolerance, and, crucially, the ability to control stereochemistry. For instance, palladium-catalyzed Heck/Tsuji-Trost reactions can create chiral substituted 2,3-dihydrobenzofurans with excellent enantioselectivity.[5] Rhodium(III)-catalyzed C-H activation followed by annulation with dienes also provides a powerful route to these scaffolds.[5] Although not always necessary for the simpler 2,2-dimethyl core, these advanced techniques are vital for creating more complex, stereochemically defined derivatives for drug development.

A Scaffold of Diverse Biological Activity

The this compound core is a structural motif found in compounds with a remarkably broad spectrum of biological activities. Its journey began in agrochemistry but has since expanded deep into therapeutic research.

Insecticidal Properties: The Legacy of Carbofuran

The most widely known application of this scaffold is in the broad-spectrum insecticide carbofuran, which is chemically 2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate.[1][2] Synthesized from the 7-hydroxy intermediate, its potent insecticidal activity stems from the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects. The primary phenolic metabolite, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is also a compound of significant environmental and toxicological interest.[6] While effective, the high toxicity of carbofuran has led to restrictions on its use, prompting research into derivatives with more favorable safety profiles.[7]

Anticancer Potential

The benzofuran and dihydrobenzofuran scaffolds are prevalent in a multitude of natural and synthetic compounds with unique pharmacological properties, including anticancer activity.[8][9][10] Dihydrobenzofuran ligands have been identified as a new class of potential antitumor agents that can inhibit tubulin polymerization, a key process in cell division.[8][9]

Recent studies have explored fluorinated benzofuran and dihydrobenzofuran derivatives for their dual anti-inflammatory and anticancer effects.[11] Certain derivatives have demonstrated significant inhibition of proliferation in human colorectal adenocarcinoma cells (HCT116) and have been shown to induce apoptosis.[11]

| Compound Derivative | Target Cell Line | Reported Activity (IC₅₀) | Reference |

| Fluorinated Dihydrobenzofuran 1 | HCT116 (Colon Cancer) | 19.5 µM | [11] |

| Fluorinated Dihydrobenzofuran 2 | HCT116 (Colon Cancer) | 24.8 µM | [11] |

| Benzofuran-chalcone 33/34 | A-375, MCF-7, A-549 | Promising (unspecified IC₅₀) | [8] |

| Benzofuran Derivative 13g | C-6 (Glioblastoma) | 1.622 µM | [8] |

Anti-inflammatory and Antimicrobial Activity

Inflammation is a key pathological process in many diseases, and the dihydrobenzofuran scaffold has proven to be a fertile ground for the discovery of new anti-inflammatory agents. A series of 2,3-dihydrobenzofuran-2-one analogues were found to be powerful inhibitors of prostaglandin synthesis.[12] The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was significantly more potent than the established anti-inflammatory drug diclofenac in several models.[12]

Furthermore, fluorinated derivatives have been shown to suppress inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to decreased secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE₂).[11] Some derivatives exhibited IC₅₀ values for IL-6 inhibition in the low micromolar range (1.2 to 9.04 µM).[11]

The scaffold also imparts significant antimicrobial properties. Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13] For example, certain aza-benzofuran derivatives isolated from the fungus Penicillium crustosum showed moderate antibacterial activity against Salmonella typhimuriumi and Staphylococcus aureus.

Utility in Modern Drug Design

The recurring appearance of the 2,3-dihydrobenzofuran scaffold in bioactive molecules has cemented its status as a privileged structure, making it a valuable starting point for the design of novel therapeutics.

A Privileged Core for Chemical Modification

A privileged structure is a molecular framework that is capable of binding to multiple, unrelated biological targets. The dihydrobenzofuran core is rigid and planar, providing a stable platform for the precise spatial orientation of various functional groups. The aromatic ring is particularly amenable to substitution, allowing for the fine-tuning of electronic and steric properties to optimize binding affinity and selectivity for a given target.

Structure-Activity Relationship (SAR) Insights

Analysis of the literature reveals key SAR trends that guide the design of new derivatives:

-

Anti-inflammatory Activity: For 2,3-dihydrobenzofuran-2-ones, activity is maximized by placing a halogen (preferably chlorine) at the C5 position and a bulky alkyl or aryl group (like cyclohexyl) at the C6 position.[12]

-

Anticancer Activity: The presence of fluorine atoms on the benzofuran ring, combined with bromine and an ester or carboxylic acid group, appears to enhance antiproliferative and pro-apoptotic effects in cancer cells.[11]

-

Antimicrobial Activity: For activity against Gram-positive bacteria and fungi, derivatization of the 7-hydroxy group with 1-(3-amino-2-hydroxypropyl) moieties has proven effective, particularly on a brominated scaffold.[13]

Key Experimental Protocols

To facilitate further research, this section provides detailed, exemplary protocols derived from the literature for the synthesis of a key intermediate and for the evaluation of biological activity.

Protocol 1: Synthesis of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran

This protocol is adapted from a patented method and represents a key step in accessing the 7-hydroxy precursor from 2-hydroxyacetophenone.[2]

Objective: To synthesize 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran via rearrangement and cyclization of 2-acetylphenyl methallyl ether.

Materials:

-

2-acetylphenyl methallyl ether

-

Anhydrous magnesium chloride (or other suitable Lewis acid catalyst)

-

Chloroform

-

5% Sodium hydroxide solution

-

Pentane

-

Standard heating and distillation glassware

Procedure:

-

Combine 2-acetylphenyl methallyl ether (e.g., 343 g) and anhydrous magnesium chloride (e.g., 10 g) in a reaction flask equipped with a reflux condenser.

-

Heat the mixture to 190-200°C and maintain this temperature for 5 hours. The reaction involves a Claisen rearrangement followed by an immediate intramolecular cyclization.

-

After cooling, set up the apparatus for vacuum distillation. Distill the crude mixture under reduced pressure (e.g., 0.3 mm Hg, boiling point 90-100°C) to isolate the product.

-

Dissolve the collected distillate in chloroform.

-

Wash the chloroform solution sequentially with two portions of 5% aqueous sodium hydroxide and then with water to remove any unreacted phenolic intermediates and the catalyst.

-

Dry the chloroform layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Recrystallize the crude solid residue from pentane to yield pure 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran as a crystalline solid.

-

Confirm the structure and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Protocol 2: In Vitro Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

This protocol provides a general framework for assessing the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common indicator of anti-inflammatory potential.[14]

Objective: To quantify the inhibition of NO production by dihydrobenzofuran derivatives in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dihydrobenzofuran derivatives) dissolved in DMSO

-

Griess Reagent (for NO quantification)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., a known anti-inflammatory agent).

-

Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

-

Incubation: Return the plate to the incubator and incubate for 24 hours.

-

NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value far beyond its initial application in agrochemicals. Its rigid, tunable, and biologically relevant structure has made it a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, from cancer to inflammatory disorders. The journey from a pesticide precursor to a privileged medicinal scaffold highlights a successful trajectory in chemical research, where understanding the fundamental reactivity and properties of a core molecule can unlock unforeseen potential.

Future research in this area will likely focus on several key avenues. The application of modern, asymmetric synthetic methods will be crucial for creating enantiomerically pure derivatives, which can lead to improved potency and reduced off-target effects.[4][5] Further exploration of structure-activity relationships, aided by computational modeling and in silico screening, will guide the rational design of next-generation inhibitors with enhanced selectivity for specific biological targets, such as kinases or inflammatory enzymes.[15] As our understanding of complex diseases evolves, the versatility of the this compound scaffold ensures it will remain a highly relevant and valuable tool in the arsenal of medicinal chemists for years to come.

References

-

Title: Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran Source: PrepChem.com URL: [Link]

- Source: Google Patents (US4297284A)

- Source: Google Patents (US3419579A)

-

Title: Anticancer therapeutic potential of benzofuran scaffolds Source: PubMed Central (PMC) URL: [Link]

-

Title: 2,3-Dihydrobenzofuran synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: PubMed Central (PMC) URL: [Link]

-

Title: Strategies for the synthesis of 2,3-dihydrobenzofurans Source: UCL Discovery URL: [Link]

-

Title: Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity Source: ResearchGate URL: [Link]

-

Title: Anticancer therapeutic potential of benzofuran scaffolds Source: ResearchGate URL: [Link]

-

Title: Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs Source: ARKIVOC URL: [Link]

-

Title: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors Source: PubMed URL: [Link]

-

Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis and insecticidal activity of benzoheterocyclic analogues of N′-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety Source: ResearchGate URL: [Link]

-

Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: PubMed Central (PMC) URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: PubMed Central (PMC) URL: [Link]

-

Title: 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents Source: PubMed URL: [Link]

-

Title: Design, synthesis, in vitro and in silico studies of 2, 3-diaryl benzofuran derivatives as antitubercular agents Source: PubMed URL: [Link]

-

Title: Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 Source: MDPI URL: [Link]

-

Title: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol Source: PubChem URL: [Link]

Sources

- 1. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]

- 2. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 15. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-2,2-dimethylbenzofuran: Structure, Properties, and Applications

Foreword: The Unseen Scaffolding of Innovation

In the landscape of chemical synthesis and drug discovery, certain molecular frameworks emerge as "privileged structures"—foundations upon which a multitude of bioactive compounds are built. 2,3-Dihydro-2,2-dimethylbenzofuran is a quintessential example of such a scaffold. While it may not be a household name, its robust and versatile structure is a cornerstone in fields ranging from agrochemicals to cutting-edge pharmaceuticals. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and illuminate its significant role in the development of novel therapeutics.

Molecular Architecture and Physicochemical Profile

This compound, also known as 2,2-dimethylcoumaran, possesses a bicyclic structure featuring a benzene ring fused to a dihydrofuran ring. The gem-dimethyl group at the C2 position is a key structural feature influencing its chemical stability and spatial arrangement.

Core Structure

The molecule's foundational structure is a testament to elegant simplicity, providing a rigid framework that is readily functionalized.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties is crucial for its application in synthesis and formulation. The data presented below is for the parent compound and its key hydroxylated derivative, which is a common synthetic intermediate.

| Property | This compound | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O₂ |

| Molecular Weight | 148.20 g/mol [1] | 164.20 g/mol [2][3] |

| CAS Number | 6337-33-3[1] | 1563-38-8[2][3] |

| Appearance | - | Odorless, white crystalline solid or colorless liquid[4] |

| Boiling Point | - | 95°C at 1 mmHg |

| Density | - | 1.101 g/mL at 25 °C[2] |

| Refractive Index | - | n20/D 1.541[2] |

| Solubility | - | Practically insoluble in water. |

Spectroscopic Data

The spectroscopic signature of this compound is vital for its identification and characterization.

¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include:

-

A singlet for the two equivalent methyl groups at the C2 position.

-

A singlet for the methylene protons at the C3 position.

-

A multiplet pattern for the aromatic protons on the benzene ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Expected signals include:

-

A quaternary carbon signal for the C2 atom.

-

A methylene carbon signal for the C3 atom.

-

Signals for the two equivalent methyl carbons.

-

Distinct signals for the aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) is expected at m/z 148 for the parent compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key absorptions are expected for:

-

C-H stretching of the alkyl and aromatic groups.

-

C=C stretching of the aromatic ring.

-

C-O stretching of the ether linkage.

Synthesis and Reactivity

The synthesis of the 2,3-dihydrobenzofuran core is a well-explored area of organic chemistry, with various strategies developed to construct this valuable scaffold.

Key Synthetic Strategies

Several robust methods are employed for the synthesis of this compound and its derivatives.

Caption: Key synthetic pathways to the 2,3-dihydrobenzofuran scaffold.

A common and historically significant method involves the Claisen rearrangement of an ortho-allyl phenol, followed by acid-catalyzed cyclization.[5] More contemporary methods often employ transition metal-catalyzed reactions to achieve higher efficiency and stereocontrol.[6]

Detailed Experimental Protocol: Synthesis via Claisen Rearrangement and Cyclization

This protocol is a representative example of the synthesis of a hydroxylated derivative, a key intermediate.

Step 1: O-Allylation of Catechol

-

To a solution of catechol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

-

Add methallyl chloride dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting 2-methallyloxyphenol by column chromatography.

Step 2: Claisen Rearrangement

-

Heat the purified 2-methallyloxyphenol, either neat or in a high-boiling solvent (e.g., N,N-diethylaniline).

-

Maintain the temperature at approximately 180-220°C. The rearrangement is intramolecular and proceeds thermally.

-

Monitor the reaction progress by TLC.

-

Upon completion, the crude 3-methallyl-catechol can be purified or used directly in the next step.

Step 3: Acid-Catalyzed Cyclization

-

Dissolve the crude 3-methallyl-catechol in a non-polar solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or benzenesulfonic acid.[5]

-

Heat the mixture to reflux. The cyclization reaction forms the dihydrofuran ring.[5]

-

After the reaction is complete, wash the mixture with an aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to yield the crude product.

-

Purify the final product, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, by vacuum distillation or column chromatography.

Chemical Reactivity

The reactivity of the this compound system is primarily dictated by the aromatic ring.

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating ether oxygen. Reactions such as nitration, halogenation, and Friedel-Crafts acylation will preferentially occur at the positions ortho and para to the activating group. The precise regioselectivity will be influenced by steric hindrance from the fused dihydrofuran ring. In the parent benzofuran system, electrophilic attack often favors the C2 or C3 position of the furan ring; however, in the dihydro derivative, the aromatic ring is the primary site of electrophilic attack.[7][8]

Oxidation and Reduction: The dihydrofuran ring is generally stable to mild oxidizing and reducing agents. However, under forcing conditions, the ether linkage can be cleaved. The aromatic ring can be hydrogenated under high pressure with a suitable catalyst.

Applications in Drug Discovery and Development

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a variety of biological targets.[9]

A Versatile Pharmacophore

The rigid, three-dimensional structure of the this compound core allows for the precise positioning of functional groups to interact with biological targets. This has led to its incorporation into a wide range of therapeutic agents.

Caption: Diverse applications of the 2,3-dihydrobenzofuran scaffold.

Case Studies in Drug Development

-

Kinase Inhibitors: Derivatives of 2,3-dihydrobenzofuran have been explored as potent inhibitors of various kinases, which are crucial targets in oncology. For instance, novel benzofuran derivatives have been synthesized and shown to inhibit mTOR, a key regulator of cell growth and proliferation.[10] Others have been designed as CDK2 inhibitors, which are involved in cell cycle regulation.[11]

-

Neurodegenerative Diseases: The scaffold is a promising platform for developing treatments for conditions like Alzheimer's disease.[12][13][14] Benzofuran-based compounds have been designed as inhibitors of acetylcholinesterase and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's.[13] Furthermore, some derivatives have shown neuroprotective effects against excitotoxicity and oxidative stress.[15]

-

Anti-inflammatory Agents: The 2,3-dihydrobenzofuran structure has been utilized to develop potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response.[9] This makes it a valuable lead for the development of new anti-inflammatory drugs.

Conclusion and Future Perspectives

This compound, while unassuming in its structure, is a powerful and versatile building block in modern chemistry. Its journey from an intermediate in agrochemicals to a privileged scaffold in drug discovery highlights the enduring relevance of fundamental heterocyclic chemistry. As our understanding of disease pathways deepens, the ability to derivatize this core structure will undoubtedly lead to the development of novel, highly specific, and effective therapeutic agents. The continued exploration of innovative synthetic methodologies will further unlock the potential of this remarkable molecule, paving the way for future breakthroughs in medicine and beyond.

References

-

SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from [Link]

-